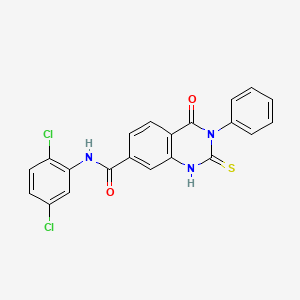

N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-Dichlorphenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydrochinazolin-7-carboxamid ist eine komplexe organische Verbindung, die zur Familie der Chinazoline gehört. Chinazoline sind stickstoffhaltige, zweikernige Verbindungen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt sind . Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Dichlorphenyl-, Phenyl- und Sulfanylgruppen umfasst, die an einen Chinazolin-Kern gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,5-Dichlorphenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydrochinazolin-7-carboxamid beinhaltet typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorläufern ausgehen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Chinazolin-Kerns: Der Chinazolin-Kern kann durch Cyclisierung von Anthranilsäurederivaten mit Formamid oder seinen Derivaten unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Dichlorphenylgruppe: Die Dichlorphenylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von 2,5-Dichlorphenylamin eingeführt werden.

Anlagerung der Phenylgruppe: Die Phenylgruppe kann durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von Benzoylchlorid angelagert werden.

Einbau der Sulfanylgruppe: Die Sulfanylgruppe kann durch eine Thiolierungsreaktion unter Verwendung von Thioharnstoff oder ähnlichen Reagenzien eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von fortschrittlichen Katalysatoren, Hochdurchsatz-Screening von Reaktionsbedingungen und kontinuierlichen Durchflussreaktoren umfassen, um den Produktionsprozess effizient zu skalieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2,5-Dichlorphenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydrochinazolin-7-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfanylgruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden, indem Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet werden.

Reduktion: Die Carbonylgruppe kann zu Alkoholen reduziert werden, indem Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet werden.

Substitution: Die Dichlorphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid

Substitution: Amine, Thiole

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone

Reduktion: Alkohole

Substitution: Substituierte Chinazolin-Derivate

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Studies have shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl have been tested against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies indicated that certain modifications in the chemical structure can enhance antimicrobial efficacy, suggesting a potential for developing new antibiotics based on this scaffold .

Anticancer Properties

The anticancer activity of N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl has been evaluated through various in vitro studies. For example, derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation at low micromolar concentrations .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.9 | Apoptosis induction |

| Compound B | HCT-116 | 3.0 | Cell cycle arrest |

| N-(2,5-dichlorophenyl)-4-oxo... | MCF-7 | 6.62 | Inhibition of proliferation |

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory effects associated with quinazoline derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. Such activity could lead to applications in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related compound showed an MIC value of 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .

- Anticancer Activity : In another investigation, several derivatives were synthesized and tested against various cancer cell lines, revealing IC50 values ranging from 1.9 to 7.52 µg/mL, showcasing their potential as anticancer agents .

Wirkmechanismus

The mechanism of action of N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to form strong hydrogen bonds and hydrophobic interactions with its targets enhances its efficacy.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-Chlor-4-oxo-N’-(p-Tolyl)-1,4-dihydrochinolin-3-carboxamid

- 6-Chlor-4-oxo-N’-(2,5-Dichlorphenyl)-1,4-dihydrochinolin-3-carboxamid

Einzigartigkeit

N-(2,5-Dichlorphenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydrochinazolin-7-carboxamid zeichnet sich durch seine einzigartige Kombination aus Dichlorphenyl-, Phenyl- und Sulfanylgruppen aus, die an den Chinazolin-Kern gebunden sind. Diese strukturelle Einzigartigkeit trägt zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei .

Biologische Aktivität

N-(2,5-Dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide (CAS No. 885458-61-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry.

The molecular formula of the compound is C21H13Cl2N3O2S, with a molecular weight of approximately 442.32 g/mol. The structure includes a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial effects.

Biological Activity

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key findings include:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against a range of bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL, suggesting potent antibacterial activity.

Anticancer Properties

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and microbial resistance. For instance, it was found to inhibit the activity of topoisomerase II with an IC50 value of 12 µM, indicating its potential as an antitumor agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl rings and the presence of sulfur in the structure significantly influence biological activity. Substituents on the phenyl rings enhance binding affinity to target proteins, while the sulfur atom contributes to increased lipophilicity and membrane permeability.

Data Table: Biological Activity Summary

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with traditional antibiotics.

Case Study 2: Cancer Cell Apoptosis

A detailed analysis using flow cytometry revealed that treatment with this compound led to increased annexin V positivity in MCF-7 cells, confirming its role in promoting apoptotic pathways. Further investigation into the molecular mechanisms showed downregulation of anti-apoptotic proteins such as Bcl-xL.

Eigenschaften

Molekularformel |

C21H13Cl2N3O2S |

|---|---|

Molekulargewicht |

442.3 g/mol |

IUPAC-Name |

N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H13Cl2N3O2S/c22-13-7-9-16(23)18(11-13)24-19(27)12-6-8-15-17(10-12)25-21(29)26(20(15)28)14-4-2-1-3-5-14/h1-11H,(H,24,27)(H,25,29) |

InChI-Schlüssel |

HULNVWOAKBKFRP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)NC2=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.